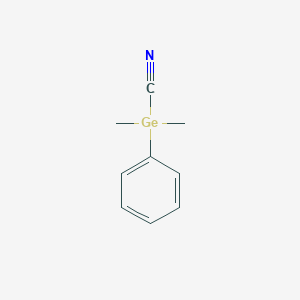

Dimethyl(phenyl)germanecarbonitrile

描述

Dimethyl(phenyl)germanecarbonitrile is an organogermanium compound with the molecular formula C₉H₁₀GeN. Its structure features a germanium atom bonded to two methyl groups, one phenyl group, and a carbonitrile (-CN) substituent . This combination of a heavy group 14 element (germanium) with a polar nitrile group confers unique electronic and steric properties, making it a candidate for applications in materials science, catalysis, and synthetic intermediates. The germanium center may enhance Lewis acidity compared to silicon or carbon analogs, while the nitrile group contributes to reactivity in nucleophilic additions or cycloadditions .

属性

CAS 编号 |

64749-14-0 |

|---|---|

分子式 |

C9H11GeN |

分子量 |

205.82 g/mol |

IUPAC 名称 |

[dimethyl(phenyl)germyl]formonitrile |

InChI |

InChI=1S/C9H11GeN/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI 键 |

UCUPMSSGSMCHIX-UHFFFAOYSA-N |

规范 SMILES |

C[Ge](C)(C#N)C1=CC=CC=C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(phenyl)germanecarbonitrile typically involves the reaction of phenylgermanium trichloride with dimethylamine and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:

PhGeCl3+2Me2NH+NaCN→

相似化合物的比较

Comparison with Structurally Similar Compounds

Organogermanium Derivatives

Aroyltrimethylgermane Derivatives

A key structurally related compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(phenylsulfonamido)-4-((trimethylgermyl)carbonyl)benzoate (). This compound shares a trimethylgermane moiety but differs in its substitution pattern, featuring a carbonyl group instead of a nitrile.

- Reactivity: The carbonyl group in this derivative facilitates esterification and nucleophilic acyl substitution, whereas the nitrile in dimethyl(phenyl)germanecarbonitrile enables cyano-based reactions (e.g., hydrolysis to amides or carboxylic acids) .

- Spectroscopy: X-ray crystallography data for aroyltrimethylgermane derivatives () reveal Ge–C bond lengths of 1.93–1.97 Å, consistent with typical organogermanium compounds. In contrast, the Ge–C bond in dimethyl(phenyl)germanecarbonitrile is expected to be slightly shorter due to the electron-withdrawing nitrile group .

Carbonitrile-Containing Heterocycles

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile ()

This indole-based nitrile shares a nitrile group but lacks a germanium center. Key differences include:

- Synthesis: Prepared via cyclization and bromination, whereas dimethyl(phenyl)germanecarbonitrile likely requires organogermanium precursors (e.g., GeCl₄ or germane reagents) .

- Applications: Indole-3-carbonitriles are explored in pharmaceutical research (e.g., kinase inhibition), while germanium nitriles may serve as ligands or precursors in organometallic catalysis .

4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile ()

This pyrrole derivative highlights the versatility of nitriles in heterocyclic systems:

- Crystal Structure: The nitrile group in this compound exhibits a C≡N bond length of 1.14 Å, typical for sp-hybridized nitriles.

- Biological Activity: Pyrrole carbonitriles are studied for antimicrobial and anticancer properties, whereas organogermanium compounds are less explored in this context .

Functional Group Comparisons

Spectroscopic Characterization

- IR Spectroscopy : Nitrile groups in dimethyl(phenyl)germanecarbonitrile are expected to show a strong absorption band near 2240 cm⁻¹ , comparable to other nitriles ().

- NMR Data : The methyl groups on germanium in dimethyl(phenyl)germanecarbonitrile would resonate at δ 0.8–1.2 ppm in ¹H NMR, distinct from aromatic protons (δ 6.5–7.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。